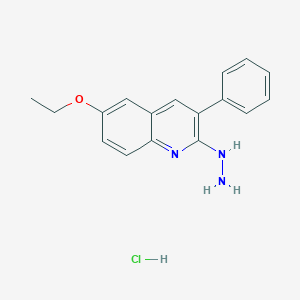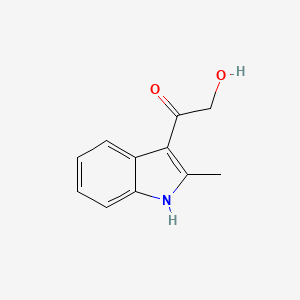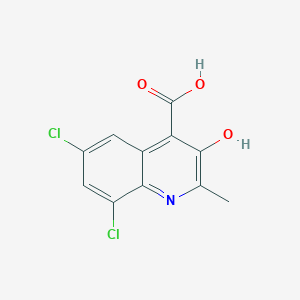
1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide is a chemical compound with the molecular formula C10H18INO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide typically involves the reaction of pyridine derivatives with ethyl chloroformate and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting pyridine with ethyl chloroformate to form an intermediate.
Step 2: Methylation of the intermediate using methyl iodide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced reactors and purification techniques ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridinium compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiolates are employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while substitution reactions can produce a variety of substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-Methyl-3-carboethoxy-1,2,5,6-tetrahydropyridinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Propiedades
| 5822-68-4 | |
Fórmula molecular |
C10H18INO2 |
Peso molecular |
311.16 g/mol |
Nombre IUPAC |
ethyl 1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C10H18NO2.HI/c1-4-13-10(12)9-6-5-7-11(2,3)8-9;/h6H,4-5,7-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZDBUOENJBRYNKU-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CCC[N+](C1)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











